7-Chloro-6-methylisatin
CAS No.: 129833-53-0
Cat. No.: VC7437298
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129833-53-0 |
---|---|
Molecular Formula | C9H6ClNO2 |
Molecular Weight | 195.6 |
IUPAC Name | 7-chloro-6-methyl-1H-indole-2,3-dione |
Standard InChI | InChI=1S/C9H6ClNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |
Standard InChI Key | RMJWPYLWAUPQBA-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(C=C1)C(=O)C(=O)N2)Cl |
Introduction
Chemical Identity and Structural Characteristics
7-Chloro-6-methylisatin, systematically named 6-chloro-7-methyl-1H-indole-2,3-dione, belongs to the class of substituted isatins characterized by a fused bicyclic structure comprising a benzene ring and a pyrrole ring. The compound’s molecular formula is C₉H₆ClNO₂, with a molecular weight of 195.60 g/mol . Key structural features include:
-
A chloro substituent at position 6 of the benzene ring.
-
A methyl group at position 7.
-
Two ketone groups at positions 2 and 3 of the indole scaffold.
The compound’s density is reported as 1.4±0.1 g/cm³, and its exact mass is 195.008713 Da . Nuclear magnetic resonance (NMR) spectroscopy (400 MHz, DMSO-d₆) reveals characteristic signals at δ 11.3 (1H, s), 7.4 (1H, d, J=8.0 Hz), 7.2 (1H, d, J=8.1 Hz), and 2.25 (3H, s), confirming the positions of substituents .
Synthesis Methodologies
Cyclization of N-(Substituted Phenyl) Precursors
The primary synthesis route involves the cyclization of N-(3-chloro-2-methylphenyl)-2-hydroxyimino-acetimidoyl chloride under strongly acidic conditions . Key steps include:
-
Reaction Setup:
-
Sulfuric acid (18.3 M, 300 mL) is heated to 50°C.
-
The precursor (60 g, 282 mmol) is added gradually, causing an exothermic rise to 70°C.
-
The mixture is maintained at 80°C for 20 minutes.
-
-
Workup and Isolation:
This method emphasizes high-yield cyclization (62%) under controlled exothermic conditions, with sulfuric acid acting as both catalyst and solvent.
Alternative Pathways Using Lewis Acids
Patent literature describes cyclization strategies employing boron trifluoride (BF₃) or trifluoromethanesulfonic acid for related isatin derivatives . For example:
-
Boron trifluoride/tetrahydrofuran (BF₃/THF) facilitates cyclization of N-arylhydroxylamine intermediates at 70–75°C, achieving yields up to 84% for analogous compounds .
-
Reaction times vary (10–12 hours), with post-treatment involving pH adjustment to isolate the product .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₆ClNO₂ | |
Molecular Weight | 195.60 g/mol | |
Density | 1.4±0.1 g/cm³ | |
Exact Mass | 195.008713 Da | |
PSA (Polar Surface Area) | 46.17 Ų | |
LogP (Partition Coefficient) | 2.05 |
The compound’s moderate lipophilicity (LogP 2.05) suggests potential membrane permeability, a desirable trait for bioactive molecules .
Industrial and Synthetic Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Kinase inhibitors: Functionalization at the N1 position enhances selectivity for ATP-binding pockets.
-
Antidepressants: Isatin derivatives modulate monoamine oxidase (MAO) activity.
Materials Science
Chlorinated isatins contribute to:
-
Organic semiconductors: Planar aromatic systems enable π-π stacking in thin-film transistors.
-
Coordination complexes: Metal binding at the carbonyl and amine sites generates catalysts for oxidation reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume